molecular formula C6H3ClN2O4S B1203830 2,4-Dinitrobenzenesulfenyl chloride CAS No. 528-76-7

2,4-Dinitrobenzenesulfenyl chloride

Cat. No. B1203830
CAS RN: 528-76-7
M. Wt: 234.62 g/mol
InChI Key: GPXDNWQSQHFKRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,4-Dinitrobenzenesulfenyl chloride can be prepared by reacting 2,4-dinitrochlorobenzene with benzyl mercaptan, followed by the cracking of the formed 2,4-dinitrophenyl benzyl sulphide with sulfuryl chloride. This method showcases the compound's ability to undergo transformation, leading to the preparation of alkyl-2,4-dinitrobenzenesulfenate esters when reacted with primary alcohols in the presence of pyridine, demonstrating its versatility in synthesis processes (Adelowo et al., 2010).

Molecular Structure Analysis

The molecular structure of 2,4-dinitrobenzenesulfenyl chloride derivatives has been elucidated through various spectroscopic techniques. These studies provide insights into the compound's molecular framework and its interaction with different substituents, contributing to a deeper understanding of its chemical behavior and potential applications in organic synthesis (Rublova et al., 2017).

Chemical Reactions and Properties

2,4-Dinitrobenzenesulfenyl chloride participates in diverse chemical reactions, including the addition to various alkenes and alkynes, demonstrating its electrophilic nature. The compound's reactivity with cis,cis-1,5-cyclooctadiene forms a normal 1,2 addition product, highlighting its potential in synthetic chemistry (Schmid, 1968). Furthermore, its reaction with organic monosulphides results in the formation of alkyl or aralkyl 2,4-dinitrophenyl disulphides, indicating its utility in synthesizing sulfenylated compounds (Moore & Porter, 1960).

Physical Properties Analysis

The physical properties of 2,4-dinitrobenzenesulfenyl chloride, such as its solubility, melting point, and stability, are crucial for its handling and application in chemical reactions. These properties are determined by its molecular structure and the presence of nitro and sulfenyl chloride groups, which influence its reactivity and interaction with solvents and other compounds.

Chemical Properties Analysis

2,4-Dinitrobenzenesulfenyl chloride exhibits a range of chemical properties, including its electrophilic nature, which facilitates its addition to alkenes and alkynes. Its reactions with various substrates lead to the formation of a wide array of products, highlighting its versatility as a reagent in organic synthesis. The compound's ability to undergo substitution reactions and participate in the formation of sulfenamides and sulfonates further demonstrates its utility in chemical synthesis (Fukuyama et al., 1997).

Scientific Research Applications

  • Synthesis and Chemical Reactions : 2,4-Dinitrobenzenesulfenyl chloride is synthesized from 2,4-dinitrochlorobenzene and benzyl mercaptan. It's used as a reactant in chemical syntheses, demonstrating its utility in creating intermediate and final products in organic chemistry (Kharasch & Langford, 2003).

  • Fungicidal Activity : This compound, when reacted with primary alcohols, forms alkyl-2,4-dinitrobenzenesulfenate esters. These esters exhibit fungicidal properties against various fungi, highlighting its potential use in agriculture and antifungal research (Adelowo, Ojo, & Olu-arotiowa, 2010).

  • Organic Reactions with Alkenes : In studies involving the reaction of 2,4-dinitrobenzenesulfenyl chloride with alkenes like cis,cis-1,5-cyclooctadiene and phenyl substituted cis- and trans-1-phenylpropenes, insights are provided into the reaction mechanisms and product formations in organic chemistry. This showcases its application in understanding complex organic reaction pathways (Schmid, 1968; Schmid & Nowlan, 1976).

  • Electrophilic Additions : Research into the electrophilic addition of 2,4-dinitrobenzenesulfenyl chloride to various olefins, including 1-arylpropenes, offers valuable insights into reaction kinetics and stereochemistry, which are crucial in synthetic chemistry (Izawa, Okuyama, & Fueno, 1974).

  • Preparation of Secondary Amines and Diamines : 2,4-Dinitrobenzenesulfonamides, prepared from 2,4-dinitrobenzenesulfonyl chloride, are used in the synthesis of N,N-disubstituted sulfonamides. This demonstrates its application in the preparation of a variety of amines and diamines, important in pharmaceutical and chemical research (Fukuyama, Cheung, Jow, Hidai, & Kan, 1997).

properties

IUPAC Name

(2,4-dinitrophenyl) thiohypochlorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3ClN2O4S/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXDNWQSQHFKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060181
Record name Benzenesulfenyl chloride, 2,4-dinitro-
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Molecular Weight

234.62 g/mol
Source PubChem
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Product Name

2,4-Dinitrobenzenesulfenyl chloride

CAS RN

528-76-7
Record name 2,4-Dinitrobenzenesulfenyl chloride
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Record name 2,4-Dinitrobenzenesulfenyl chloride
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Record name 2,4-Dinitrobenzenesulfenyl chloride
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Record name Benzenesulfenyl chloride, 2,4-dinitro-
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Record name 2,4-dinitrobenzenesulphenyl chloride
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Record name 2,4-DINITROBENZENESULFENYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
656
Citations
CM Buess, N Kharasch - Journal of the American Chemical …, 1950 - ACS Publications
In the course of studiesto establishthe exist-ence of the 2, 4-dinitrobenzenesulfenium ion,(N02) 2C6H3S+, in the bright-red solutions of 2, 4-dinitrobenzenesulfenyl chloride in sulfuric …
Number of citations: 37 pubs.acs.org
TL Jacobs, RS Macomber, D Zunker - Journal of the American …, 1967 - ACS Publications
Addition of 2, 4-dinitrobenzenesulfenyl chloride to optically active 2, 2-dimethyl-3, 4-hexadien-l-ol (VII) occurred with participation of the hydroxyl group to yield optically active 3-(2, 4-…
Number of citations: 50 pubs.acs.org
WL Orr, N Kharasch - Journal of the American Chemical Society, 1953 - ACS Publications
The structure of the adduct of 2, 4-dinitrobenzenesulfenyl chloride to styrene is shown by alternate synthesis to be 2-chloro-2-phenylethyl 2', 4'-dinitrophenyl sulfide. This is in accord …
Number of citations: 55 pubs.acs.org
N Kharasch, CM Buess - Journal of the American Chemical …, 1949 - ACS Publications
Fig. 1. of the 1: 1 adduct, as shown above for cyclo-hexene, was generally observed. In a few cases, as with 1, 1-diphenylethyleneand with bicyclic olefins such as camphene, the …
Number of citations: 133 pubs.acs.org
NS Zefirov, NK Sadovaya… - The Journal of …, 1982 - ACS Publications
The treatment of quadricyclene with 2, 4-dinitrobenzenesulfenyl chloride has been reinvestigated and chloro adducts 1-A and 2b-A as well as acetates 4a-A, 4b-A, 6, and 7 have been …
Number of citations: 6 pubs.acs.org
T Okuyama, K Izawa, T Fueno - The Journal of Organic Chemistry, 1974 - ACS Publications
The rates of additions of 1 to 4 and other acetylenic de-rivatives were measured in glacialacetic acid at 30-55 by following the disappearance of 1 with use of the titration method, 15 The …
Number of citations: 23 pubs.acs.org
TL Jacobs, R Macomber - The Journal of Organic Chemistry, 1968 - ACS Publications
Vol. S3, No. 7, July 1968 Notes 2989 reported8 that addition of DBSC to optically active 2, 2-dimethyl-3, 4-hexadienol (1) yielded active 3-(2, 4-dinitrophenylthio)-l, 5, 5-trimethyI-As-…
Number of citations: 15 pubs.acs.org
AJ Havlik, MM Wald - Journal of the American Chemical Society, 1955 - ACS Publications
Four stereoisomers (two racemic modifications) are possible in the5-methyl-2-cyclohexenyl system. One pair of enantiomers has the cis and the other the trans configuration. The …
Number of citations: 13 pubs.acs.org
N Kharasch, CN Yiannios - The Journal of Organic Chemistry, 1964 - ACS Publications
The product of the reaction of I with 3-hexyne has been reported previously as 4-chloro-3-(2', 4'-dinitro-phenylthio)-3-hexene, isolated in 93% yield. 3 This adduct is also tentatively …
Number of citations: 31 pubs.acs.org
K Izawa, T Okuyama, T Fueno - Bulletin of the Chemical Society of …, 1974 - journal.csj.jp
Kinetic investigations were carried out on the addition of 2,4-dinitrobenzenesulfenyl chloride to the geometrically isomeric pairs of various 1-arylpropenes as well as some related olefins…
Number of citations: 23 www.journal.csj.jp

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